Cas no 2320466-01-9 (2-(2-bromophenyl)-1-(4-{(6-methylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)ethan-1-one)

2-(2-Bromophenyl)-1-(4-{(6-methylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)ethan-1-one is a brominated aryl ketone derivative featuring a piperidine scaffold modified with a methylpyrimidinyloxymethyl substituent. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or other biologically active molecules. The presence of the bromophenyl group enhances reactivity for further functionalization, while the pyrimidine moiety may contribute to binding affinity in target interactions. The piperidine ring offers conformational flexibility, potentially improving pharmacokinetic properties. Its structural complexity allows for precise modifications in medicinal chemistry applications. The compound's well-defined synthetic route and stability under standard conditions facilitate its use in research-scale applications.
2-(2-bromophenyl)-1-(4-{(6-methylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)ethan-1-one structure
2320466-01-9 structure
Product Name:2-(2-bromophenyl)-1-(4-{(6-methylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)ethan-1-one
CAS No:2320466-01-9
MF:C19H22BrN3O2
MW:404.300883769989
CID:5327201
Update Time:2025-06-11

2-(2-bromophenyl)-1-(4-{(6-methylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromophenyl)-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one
    • 2-(2-bromophenyl)-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone
    • 2-(2-bromophenyl)-1-(4-{(6-methylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)ethan-1-one
    • Inchi: 1S/C19H22BrN3O2/c1-14-10-18(22-13-21-14)25-12-15-6-8-23(9-7-15)19(24)11-16-4-2-3-5-17(16)20/h2-5,10,13,15H,6-9,11-12H2,1H3
    • InChI Key: OERYSQNVPOSRQB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1CC(N1CCC(COC2C=C(C)N=CN=2)CC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 429
  • XLogP3: 3.4
  • Topological Polar Surface Area: 55.3

2-(2-bromophenyl)-1-(4-{(6-methylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)ethan-1-one Pricemore >>

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Additional information on 2-(2-bromophenyl)-1-(4-{(6-methylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)ethan-1-one

Introduction to 2-(2-bromophenyl)-1-(4-{(6-methylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)ethan-1-one (CAS No. 2320466-01-9)

The compound 2-(2-bromophenyl)-1-(4-{(6-methylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)ethan-1-one, identified by its CAS number 2320466-01-9, represents a significant advancement in the field of medicinal chemistry. This molecule, featuring a complex structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple pharmacophoric moieties, including a brominated aromatic ring, a piperidine scaffold, and a pyrimidine derivative, makes it a promising candidate for further investigation.

Recent studies have highlighted the importance of heterocyclic compounds in drug design, particularly those incorporating pyrimidine and piperidine moieties. These structural motifs are well-documented for their ability to interact with biological targets, making them valuable in the quest for new pharmaceuticals. The specific arrangement of functional groups in 2-(2-bromophenyl)-1-(4-{(6-methylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)ethan-1-one suggests potential binding interactions with enzymes and receptors relevant to various disease pathways.

One of the most intriguing aspects of this compound is its dual functionality. The bromophenyl group can serve as an anchor for further chemical modifications, while the piperidine-pyrimidine bridge provides a flexible scaffold that can adapt to different binding environments. This structural versatility has been exploited in recent research to develop molecules with enhanced pharmacological properties. For instance, modifications at the pyrimidine ring have been shown to influence metabolic stability and bioavailability, critical factors in drug development.

In the context of current pharmaceutical research, 2-(2-bromophenyl)-1-(4-{(6-methylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)ethan-1-one has been investigated for its potential role in addressing unmet medical needs. Preliminary computational studies have suggested that this compound may exhibit inhibitory activity against certain kinases and other enzymes implicated in cancer progression. The bromine atom at the 2-position of the phenyl ring is particularly noteworthy, as it can participate in halogen bonding interactions, a key feature in many drug-target engagements.

The synthesis of this compound involves multi-step organic transformations, showcasing the ingenuity of modern synthetic chemistry. The integration of a pyrimidine moiety linked via an oxymethyl group to a piperidine ring is a testament to the synthetic strategies employed to create complex molecules with tailored properties. Such methodologies are essential for generating novel scaffolds that can be optimized for improved efficacy and reduced toxicity.

From a medicinal chemistry perspective, the structural features of 2-(2-bromophenyl)-1-(4-{(6-methylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)ethan-1-one offer a rich ground for exploration. The combination of electronic and steric effects from the bromophenyl group and the rigid piperidine-pyrimidine core provides multiple avenues for modulating biological activity. Researchers have begun to screen derivatives of this compound to identify analogs with enhanced potency and selectivity.

One area of active investigation is the exploration of this compound's potential in treating neurological disorders. The piperidine scaffold is known to interact with neurotransmitter systems, suggesting that derivatives might have therapeutic effects on conditions such as Alzheimer's disease or Parkinson's disease. Additionally, the pyrimidine component has been associated with anti-inflammatory properties, opening up possibilities for applications in chronic inflammatory diseases.

The chemical diversity inherent in 2-(2-bromophenyl)-1-(4-{(6-methylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)ethan-1-one also makes it an attractive starting point for structure-based drug design. High-throughput screening (HTS) campaigns have been initiated to identify hits that can be further optimized through rational design or de novo synthesis. The availability of this compound as a building block will undoubtedly accelerate the discovery process in several therapeutic areas.

In conclusion, 2-(2-bromophenyl)-1-(4-{(6-methylpyrimidin-4-yloxy-methyl)piperidin}-1-yI)ethan-l-one (CAS No. 2320466-OI-O9) stands out as a versatile and promising molecule with significant implications for medicinal chemistry and drug development. Its unique structural features and potential biological activities make it a valuable asset in the quest for new treatments across multiple disease indications. As research progresses, further insights into its pharmacological profile are expected to emerge, paving the way for innovative therapeutic strategies.

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